5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene
Description
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octene core with three substituents: a diethoxymethyl group at C5, a methyl group at C2, and an isopropyl group at C6. This structure imparts steric hindrance and electronic effects that influence its reactivity and stability. The bicyclo[2.2.2]octene framework is notable for its strain and applications in studying sigmatropic rearrangements and diradical-mediated reactions . The compound is listed as a specialty chemical by Leap Chem Co., Ltd., suggesting its use in synthetic intermediates or materials science .
Properties
CAS No. |
84963-24-6 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-(diethoxymethyl)-2-methyl-8-propan-2-ylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C17H30O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h8,11,13-17H,6-7,9-10H2,1-5H3 |
InChI Key |
SFEGCELBBKPZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC2CC(C1C=C2C)C(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
The preparation of 4-Nonylphenol involves the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert nonylphenol to nonylphenol ethoxylates with different degrees of ethoxylation.
Common reagents used in these reactions include ethylene oxide for ethoxylation and various acids or bases for catalyzing substitution reactions. The major products formed from these reactions are nonylphenol ethoxylates, which have significant industrial applications.
Scientific Research Applications
4-Nonylphenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of nonylphenol ethoxylates, which are important surfactants in various chemical processes.
Biology: Research has shown that nonylphenol can mimic estrogenic activity, making it a subject of study in endocrine disruption research.
Medicine: Its estrogenic properties have led to studies on its potential effects on human health, particularly in relation to hormone-related disorders.
Mechanism of Action
Similar compounds to 4-Nonylphenol include other alkylphenols such as octylphenol and dodecylphenol. These compounds share similar chemical structures and properties but differ in the length of their alkyl chains. The uniqueness of 4-Nonylphenol lies in its widespread use and significant industrial applications compared to its counterparts .
Comparison with Similar Compounds
Key Research Findings
- Thermal Stability : Bicyclo[2.2.2]oct-2-ene derivatives undergo thermal isomerization to bicyclo[4.2.2]deca-3,7-diene at ~25°C, while bicyclo[2.2.1] systems show faster decomposition due to higher strain .
- Stereochemical Outcomes : The stereochemistry of substituents (e.g., endo vs. exo) in bicyclo[2.2.2]octene derivatives critically affects reaction pathways. For example, endo-5-carbethoxybicyclo[2.2.2]oct-2-ene yields purer products in elimination reactions compared to exo isomers .
Biological Activity
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene, with the CAS number 84963-24-6, is a bicyclic organic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , and it has a molecular weight of approximately 266.42 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 0.937 g/cm³ |
| Boiling Point | 316.9 °C at 760 mmHg |
| Flash Point | 97.6 °C |
| LogP | 4.26 |
These properties suggest a moderate hydrophobicity, which may influence its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential roles in various physiological processes. The following sections summarize findings from available studies.
The exact mechanism of action for 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene remains largely unexplored in the literature. However, similar compounds often interact with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Case Studies and Research Findings
- Cell Proliferation Studies : A study investigated the effects of structurally similar compounds on hematopoiesis in mice, where compounds like IB-MECA were shown to stimulate cell proliferation under certain conditions . While direct studies on our compound are lacking, this suggests a potential for similar activity.
- Adenosine Receptor Agonism : Compounds that act as adenosine receptor agonists have been shown to influence various biological processes, including inflammation and cell proliferation . Given the structural similarities, it is plausible that 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene may exhibit similar receptor interactions.
- Pharmacokinetics : The LogP value indicates that this compound could have favorable absorption characteristics through biological membranes, enhancing its potential bioavailability and efficacy in therapeutic applications .
Potential Applications
Given its structural characteristics and preliminary insights into its biological activity, 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene may have applications in:
- Pharmaceutical Development : As a lead compound for developing new therapeutics targeting GPCRs.
- Research Tools : For studying cellular signaling pathways related to adenosine receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
